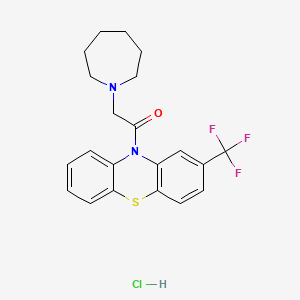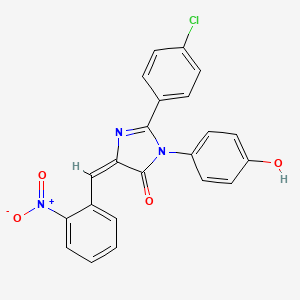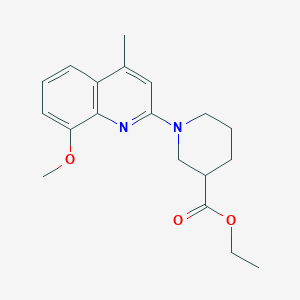
10-(1-azepanylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(1-azepanylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is commonly referred to as AZT and has been found to have a wide range of biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of 10-(1-azepanylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride is not fully understood. However, it is believed to work by inhibiting the reuptake of certain neurotransmitters such as dopamine and serotonin. This results in an increase in the levels of these neurotransmitters in the brain, which can have a wide range of effects on various biological processes.
Biochemical and Physiological Effects
10-(1-azepanylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride has been found to have a wide range of biochemical and physiological effects. This compound has been shown to have anti-inflammatory, analgesic, and antipsychotic properties. It has also been found to have potential applications in the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 10-(1-azepanylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride in lab experiments is its wide range of biochemical and physiological effects. This makes it a valuable tool for researchers studying various biological processes. However, one of the main limitations of using this compound is its potential toxicity. It is important for researchers to use caution when handling this compound and to follow proper safety protocols.
Future Directions
There are many potential future directions for research on 10-(1-azepanylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride. Some possible areas of research include its potential applications in the treatment of various neurological disorders, its potential use as an analgesic, and its potential use in the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
The synthesis of 10-(1-azepanylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride is a complex process that involves multiple steps. The first step involves the condensation of 2-chloro-N-(1-azepanyl)acetamide with 2-trifluoromethylphenothiazine in the presence of a base such as potassium carbonate. This reaction yields the intermediate product, which is then further reacted with hydrochloric acid to form the final product, 10-(1-azepanylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride.
Scientific Research Applications
10-(1-azepanylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers studying various biological processes.
properties
IUPAC Name |
2-(azepan-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2OS.ClH/c22-21(23,24)15-9-10-19-17(13-15)26(16-7-3-4-8-18(16)28-19)20(27)14-25-11-5-1-2-6-12-25;/h3-4,7-10,13H,1-2,5-6,11-12,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYSCFKZPCMSFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azepan-1-yl-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine](/img/structure/B4881707.png)
![3-[(4-bromophenyl)amino]-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-propanone](/img/structure/B4881714.png)
![4-[(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]morpholine](/img/structure/B4881721.png)


![5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881732.png)
![tert-butyl [1-(4-methylbenzyl)-4-piperidinyl]carbamate](/img/structure/B4881740.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881751.png)
![4-chloro-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4881757.png)
![(3aS*,6aR*)-5-(4,6-dimethyl-2-pyrimidinyl)-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4881765.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(3-methyl-3-oxetanyl)methyl]methanamine](/img/structure/B4881768.png)

![2,2-dimethyl-5-(pentafluorophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4881791.png)
![4-[5-(2,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B4881800.png)